(2E)-3-(biphenyl-4-yl)-N-[2-(4-fluorophenoxy)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[2-(4-FLUOROPHENOXY)ETHYL]PROP-2-ENAMIDE is a synthetic organic compound characterized by its biphenyl and fluorophenoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[2-(4-FLUOROPHENOXY)ETHYL]PROP-2-ENAMIDE typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst.
Introduction of the Fluorophenoxyethyl Group: This step involves the reaction of 4-fluorophenol with an appropriate ethylating agent, such as ethyl bromide, under basic conditions.
Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the biphenyl and fluorophenoxyethyl intermediates with acryloyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[2-(4-FLUOROPHENOXY)ETHYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[2-(4-FLUOROPHENOXY)ETHYL]PROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its biphenyl and fluorophenoxyethyl groups make it a useful probe for investigating protein-ligand interactions.
Medicine
In medicine, (2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[2-(4-FLUOROPHENOXY)ETHYL]PROP-2-ENAMIDE has potential applications as a therapeutic agent. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of various materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[2-(4-FLUOROPHENOXY)ETHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the fluorophenoxyethyl group can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[2-(4-CHLOROPHENOXY)ETHYL]PROP-2-ENAMIDE
- (2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[2-(4-METHOXYPHENOXY)ETHYL]PROP-2-ENAMIDE
- (2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[2-(4-BROMOPHENOXY)ETHYL]PROP-2-ENAMIDE
Uniqueness
The presence of the fluorine atom in (2E)-3-{[1,1’-BIPHENYL]-4-YL}-N-[2-(4-FLUOROPHENOXY)ETHYL]PROP-2-ENAMIDE imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Properties
Molecular Formula |
C23H20FNO2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(E)-N-[2-(4-fluorophenoxy)ethyl]-3-(4-phenylphenyl)prop-2-enamide |
InChI |
InChI=1S/C23H20FNO2/c24-21-11-13-22(14-12-21)27-17-16-25-23(26)15-8-18-6-9-20(10-7-18)19-4-2-1-3-5-19/h1-15H,16-17H2,(H,25,26)/b15-8+ |
InChI Key |
YJRBXWKKLQIJBK-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)NCCOC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)NCCOC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.